(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786580
InChI: InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6-,7-,10-/m1/s1
SMILES:
Molecular Formula: C10H12N8O3
Molecular Weight: 292.25 g/mol

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

CAS No.:

Cat. No.: VC15786580

Molecular Formula: C10H12N8O3

Molecular Weight: 292.25 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol -

Specification

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6-,7-,10-/m1/s1
Standard InChI Key SKWSYTVBPHWKHX-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N

Introduction

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. It is structurally related to adenosine, with modifications that include an azidomethyl group at the 5' position and a specific stereochemistry. This compound is of interest in various biochemical and pharmaceutical applications due to its unique chemical properties.

Synonyms and Identifiers

  • PubChem CID: 44432644

  • Synonyms: 5''-azido-5''-deoxyadenosine, CHEMBL232751 .

  • InChIKey: SKWSYTVBPHWKHX-KQYNXXCUSA-N .

Physical and Chemical Characteristics

Property NameProperty ValueReference
Molecular Weight292.25 g/mol
XLogP30
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count3
Exact Mass292.10323627 Da

Biological and Pharmaceutical Applications

(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is primarily studied for its potential as a nucleoside analog, which can be used in antiviral or anticancer therapies. The azido group can serve as a reactive site for further chemical modifications or as a probe for studying biological interactions.

Preparation and Synthesis

The synthesis of this compound typically involves the modification of adenosine or its analogs. The introduction of the azidomethyl group at the 5' position requires careful control of reaction conditions to maintain the desired stereochemistry. Detailed synthesis protocols often involve multiple steps, including protection and deprotection of sensitive groups, followed by the introduction of the azide functionality.

Research Findings and Future Directions

Research on (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is ongoing, with a focus on its potential therapeutic applications. Studies may explore its interaction with enzymes, its stability in biological systems, and its efficacy in inhibiting viral replication or cancer cell growth. Future directions include optimizing synthesis methods, exploring new applications in drug delivery, and investigating its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator